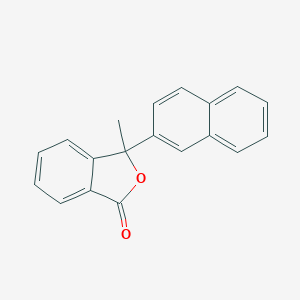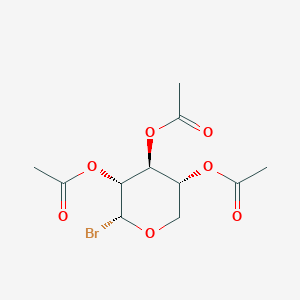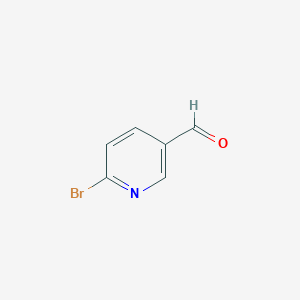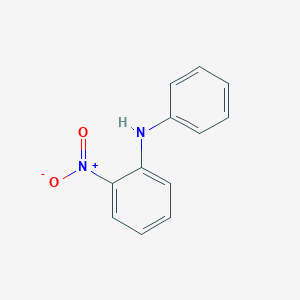
1-Chloro-6-phenylhexane
Übersicht
Beschreibung
1-Chloro-6-phenylhexane is an organic compound with the chemical formula C₁₂H₁₇Cl. It is a colorless liquid with an odor similar to alkanes. This compound is relatively stable and is not easily decomposed under light. It has low solubility in water but is soluble in non-polar solvents such as ethers and alkanes .
Vorbereitungsmethoden
1-Chloro-6-phenylhexane can be synthesized through various methods. One common synthetic route involves the reaction of benzyl chloride with hexane. Initially, a reagent such as benzyl sodium chloride or benzyl lithium chloride is used to introduce a benzyl group into a hexane molecule. Subsequently, a chlorine atom is introduced into the molecule through a chlorination reaction, resulting in the formation of this compound .
Another method involves the use of 6-phenyl-1-hexanol as a starting material. This compound is reacted with thionyl chloride in chloroform under heating conditions to yield this compound .
Analyse Chemischer Reaktionen
1-Chloro-6-phenylhexane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: Under specific conditions, it can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: It can be reduced to form hydrocarbons by removing the chlorine atom.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction .
Wissenschaftliche Forschungsanwendungen
1-Chloro-6-phenylhexane is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as a substrate, intermediate, or reagent in various organic synthesis reactions.
Industrial Production: It is an important organic solvent and is widely used in chemical laboratories and industrial production.
Proteomics Research: It is used in proteomics research for studying protein interactions and functions.
Wirkmechanismus
The mechanism of action of 1-Chloro-6-phenylhexane involves its interaction with various molecular targets. In substitution reactions, the chlorine atom is replaced by other nucleophiles, leading to the formation of new compounds. In oxidation reactions, it undergoes changes in its oxidation state, resulting in the formation of alcohols or ketones. The pathways involved in these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-6-phenylhexane can be compared with other similar compounds such as:
1-Bromo-6-phenylhexane: Similar to this compound, but with a bromine atom instead of chlorine. It undergoes similar reactions but with different reactivity due to the nature of the halogen atom.
1-Iodo-6-phenylhexane: Contains an iodine atom instead of chlorine. It is more reactive in substitution reactions compared to this compound.
This compound is unique due to its specific reactivity and stability, making it a valuable compound in various chemical processes.
Eigenschaften
IUPAC Name |
6-chlorohexylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVNHNOEUMFFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)
![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)


![2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B16755.png)
![Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate](/img/structure/B16757.png)




![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)
![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)


